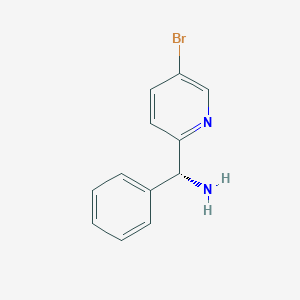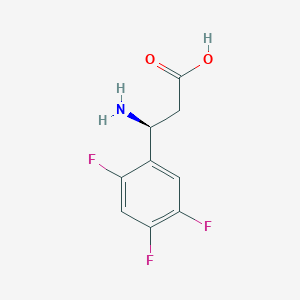![molecular formula C12H21ClN2 B11731995 [2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride](/img/structure/B11731995.png)
[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine est un composé chimique appartenant à la classe des composés organiques appelés amines. Il est caractérisé par la présence d'un groupe diméthylamino lié à une chaîne éthylique, qui est elle-même reliée à un groupe méthylphényle. Ce composé est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine implique généralement la réaction du chlorure de 2-(diméthylamino)éthyle avec la 2-méthylbenzylamine en présence d'une base appropriée. La réaction est réalisée dans des conditions contrôlées pour garantir la formation du produit souhaité. La réaction peut être représentée comme suit :
[ \text{Chlorure de 2-(diméthylamino)éthyle} + \text{2-méthylbenzylamine} \rightarrow \text{Chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine} ]
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit l'élimination des impuretés et l'isolement du composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles comme les halogénures, les cyanures et les thiolates peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire des amines secondaires ou tertiaires.
Applications de la recherche scientifique
Le chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de base pour la préparation de molécules plus complexes.
Biologie : Le composé est utilisé dans l'étude des processus biologiques et comme sonde pour étudier les activités enzymatiques.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la fabrication de divers produits industriels.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Méthacrylate de 2-(diméthylamino)éthyle : Ce composé est similaire en structure mais contient un groupe méthacrylate au lieu d'un groupe méthylphényle.
Chlorure de 2-(diméthylamino)éthyle : Ce composé est un précurseur dans la synthèse du chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine.
Unicité
L'unicité du chlorhydrate de [2-(diméthylamino)éthyl][(2-méthylphényl)méthyl]amine réside dans sa structure chimique spécifique, qui lui confère une réactivité et une activité biologique distinctes. Sa capacité à subir diverses réactions chimiques et ses applications dans divers domaines en font un composé précieux dans la recherche scientifique.
Propriétés
Formule moléculaire |
C12H21ClN2 |
|---|---|
Poids moléculaire |
228.76 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-11-6-4-5-7-12(11)10-13-8-9-14(2)3;/h4-7,13H,8-10H2,1-3H3;1H |
Clé InChI |
KOHITQDIFDLVGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
![bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)
![3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11731947.png)


![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731951.png)

![N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731964.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731967.png)
